molecular formula C7H6ClN3O B11912357 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11912357
M. Wt: 183.59 g/mol
InChI Key: DHYTYSWQZASYHY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the assembly of the pyrazolopyridine system. One common method is the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This reaction is known for its mild conditions, broad substrate scope, and scalability .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile building block in medicinal chemistry.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

5-chloro-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H6ClN3O/c1-11-6-4(3-9-11)2-5(8)7(12)10-6/h2-3H,1H3,(H,10,12)

InChI Key

DHYTYSWQZASYHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)Cl)C=N1

Origin of Product

United States

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